molecular formula C2H2N4O2 B013798 3-Nitro-1,2,4-triazole CAS No. 24807-55-4

3-Nitro-1,2,4-triazole

Cat. No.: B013798
CAS No.: 24807-55-4
M. Wt: 114.06 g/mol
InChI Key: KUEFXPHXHHANKS-UHFFFAOYSA-N
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Description

3-Nitro-1,2,4-triazole is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one nitro group. This compound is known for its stability and energetic properties, making it a significant subject of study in various scientific fields .

Mechanism of Action

Target of Action

3-Nitro-1,2,4-triazole (NTO) is primarily used as an insensitive high energetic material . It is a low sensitive and thermally stable compound that can substitute highly sensitive high energetic materials that are thermally and photochemically less stable

Mode of Action

NTO interacts with its targets through chemical reactions. It is used in insensitive munitions (IMs) and its mode of action is primarily through its explosive properties . The interactions between NTO and binders in the IMs have been analyzed, showing that NTO forms more hydrogen bonds with certain binders, which may play a role in reducing the acidity of NTO .

Biochemical Pathways

Triazole derivatives have been shown to exhibit broad biological activities . For example, the 1,2,3-triazole ring has been found to produce anti-ChE activity by inhibiting both AChE and BuChE activities .

Pharmacokinetics

Its properties as an insensitive high energetic material suggest that it is stable under various conditions .

Result of Action

The primary result of NTO’s action is the release of energy in the form of an explosion . This is due to its properties as a high energetic material. In terms of biological effects, 1,2,3-triazole derivatives have been shown to inhibit AChE and BuChE activities .

Action Environment

The action of NTO is influenced by environmental factors such as temperature and pressure . Its stability and insensitivity to external forces make it suitable for use in various environments . Furthermore, the interaction of NTO with different binders can influence its properties .

Biochemical Analysis

Biochemical Properties

3-Nitro-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Additionally, this compound can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity. These interactions contribute to its pharmacological activities, including antimicrobial, antifungal, and anticancer properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Moreover, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For example, this compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain drugs. Additionally, it can modulate gene expression by interacting with transcription factors and altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to the formation of reactive intermediates. These intermediates can cause oxidative stress and damage cellular components, affecting cell viability and function. Long-term exposure to this compound has been associated with chronic toxicity and adverse effects on cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity. At high doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are dose-dependent and may result from the accumulation of reactive intermediates and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glutathione or glucuronic acid for excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization and accumulation in specific tissues depend on its physicochemical properties and interactions with transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, this compound can accumulate in the nucleus, affecting gene expression and chromatin structure. These subcellular localizations are critical for its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1,2,4-triazole typically involves the nitration of 1,2,4-triazole. This can be achieved using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound often employs a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

3-Nitro-1,2,4-triazole can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms and the nitro group, which imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

5-nitro-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O2/c7-6(8)2-3-1-4-5-2/h1H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEFXPHXHHANKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179504
Record name 3-Nitro-1,2,4-triazole
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Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24807-55-4
Record name 3-Nitro-1,2,4-triazole
Source CAS Common Chemistry
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Record name 3-Nitro-1,2,4-triazole
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Record name 24807-55-4
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Record name 3-Nitro-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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